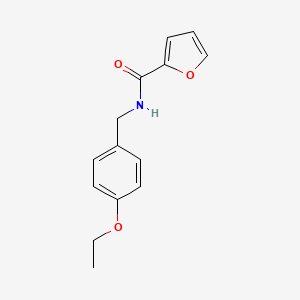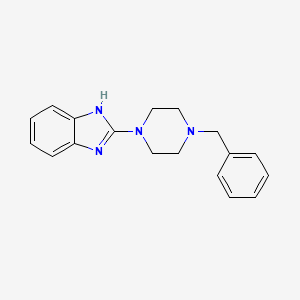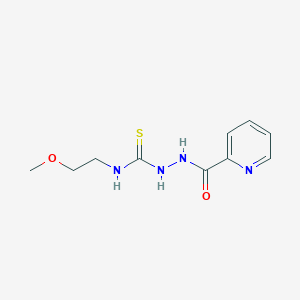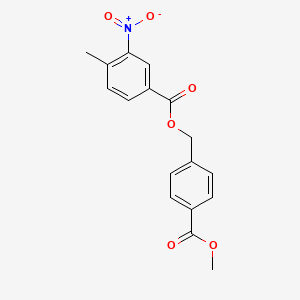
N-(4-ethoxybenzyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxybenzyl)-2-furamide, commonly known as NEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NEB is a furan derivative that has been synthesized using various methods, including the reaction of 4-ethoxybenzylamine with furan-2-carboxylic acid. Several studies have investigated the mechanism of action, biochemical and physiological effects, and advantages and limitations of NEB in laboratory experiments.
Mechanism of Action
The mechanism of action of NEB involves the inhibition of the pro-inflammatory cytokine IL-1β. IL-1β is a key mediator of inflammation and is involved in the pathogenesis of several diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease. NEB has been shown to inhibit the production of IL-1β by inhibiting the activation of the NLRP3 inflammasome, a protein complex involved in the production of IL-1β.
Biochemical and Physiological Effects
NEB has been shown to have several biochemical and physiological effects, including the inhibition of IL-1β production, the inhibition of cancer cell growth, and the reduction of inflammation. NEB has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
NEB has several advantages for lab experiments, including its low toxicity and high solubility in water. NEB is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of NEB is its poor stability in solution, which may limit its use in certain experiments.
Future Directions
Several future directions for NEB research include investigating its potential therapeutic applications in various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease. Further studies are also needed to elucidate the mechanism of action of NEB and to identify potential targets for its therapeutic use. Additionally, the development of more stable NEB analogs may improve its utility in laboratory experiments and clinical settings.
Synthesis Methods
NEB can be synthesized using various methods, including the reaction of 4-ethoxybenzylamine with furan-2-carboxylic acid in the presence of a coupling agent. The reaction proceeds through the formation of an amide bond between the amine group of 4-ethoxybenzylamine and the carboxylic acid group of furan-2-carboxylic acid. The resulting product is then purified using column chromatography to obtain pure NEB.
Scientific Research Applications
NEB has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Several studies have investigated the mechanism of action of NEB, which involves the inhibition of the pro-inflammatory cytokine interleukin-1β (IL-1β). NEB has also been shown to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and melanoma cells.
properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-17-12-7-5-11(6-8-12)10-15-14(16)13-4-3-9-18-13/h3-9H,2,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKISNPBMUIXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782406 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethoxybenzyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)
![N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5720982.png)

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5720993.png)

![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721029.png)

![5-(2-bromophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5721034.png)
![4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5721035.png)

![N-(5-{[(2-furylmethyl)(methyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5721045.png)
![4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5721061.png)
![3-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5721065.png)